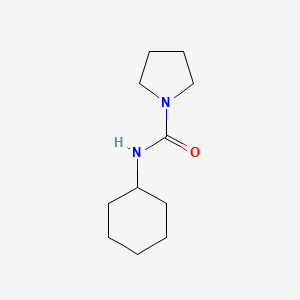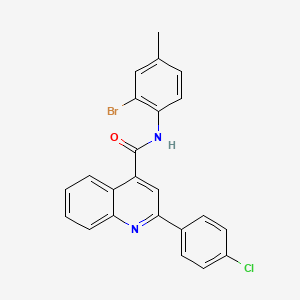
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide, also known as BMQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMQC belongs to the class of quinoline-based compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to exhibit a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels that are essential for tumor growth. N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide has also been shown to exhibit anti-inflammatory activity and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide in lab experiments is its potential toxicity, which may limit its clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide, including the development of new anti-cancer drugs that are based on its structure and mechanism of action. Additionally, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide may have potential applications in the treatment of other diseases, such as neurodegenerative diseases, due to its ability to inhibit the formation of beta-amyloid plaques. Further research is needed to fully understand the potential applications of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O/c1-14-6-11-21(19(24)12-14)27-23(28)18-13-22(15-7-9-16(25)10-8-15)26-20-5-3-2-4-17(18)20/h2-13H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNAIOEBXGFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-6-morpholin-4-yl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B3881855.png)
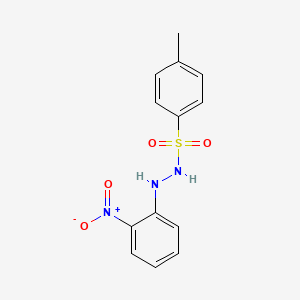
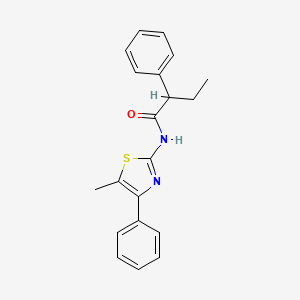
![2-{[3-(3,4-dichlorophenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3881867.png)
![2-{[3-(3-chlorophenyl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3881879.png)
![3-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B3881890.png)
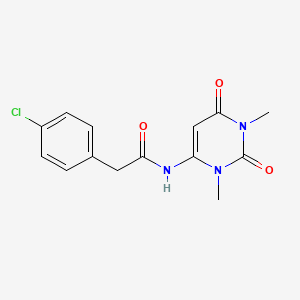
![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3881904.png)

![2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B3881927.png)
![8-(3,3-diphenylpropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3881942.png)

![N-{4-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3881953.png)
